3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

The exact mass of the compound 3-methyl-3,4-dihydro-2H-1,4-benzoxazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-methyl-3,4-dihydro-2H-1,4-benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-3,4-dihydro-2H-1,4-benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-6-11-9-5-3-2-4-8(9)10-7/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDVKBWLRCKPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044915 | |

| Record name | 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32329-20-7 | |

| Record name | 3,4-Dihydro-3-methyl-2H-1,4-benzoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32329-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032329207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG21YE3V7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 1,4-Benzoxazine Core: A Foundation of Biological Activity

An In-Depth Technical Guide to 3-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Privileged Scaffold in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in drug discovery and development. We will delve into its core chemical structure, physicochemical properties, robust synthesis methodologies, and the broader context of the 1,4-benzoxazine scaffold as a versatile and privileged structure in medicinal chemistry. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.

The 1,4-benzoxazine ring system, which consists of a benzene ring fused to an oxazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. Compounds incorporating the benzoxazine moiety have demonstrated significant potential as anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer agents.[1][2][3] The versatility of this scaffold, which offers multiple sites for chemical modification, allows medicinal chemists to fine-tune its properties to create novel therapeutic candidates with enhanced bioactivity and pharmacokinetic profiles.[1][2]

3-methyl-3,4-dihydro-2H-1,4-benzoxazine represents a fundamental example of this class. Its specific structure serves as a building block and a key intermediate in the synthesis of more complex, biologically active molecules, including important pharmaceuticals like the antibiotic levofloxacin.[4]

Structural Elucidation and Physicochemical Properties

The precise identification and characterization of a chemical entity are foundational to any research and development effort. 3-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound featuring a bicyclic heterocyclic system.

Chemical Structure

The structure consists of a dihydro-1,4-oxazine ring fused to a benzene ring, with a methyl group substituent at the C3 position of the oxazine ring. This methyl group introduces a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine.

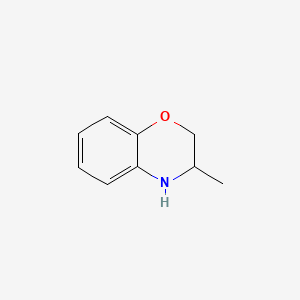

Figure 1. Chemical structure of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Core Physicochemical Data

A summary of the key identifiers and computed properties for this compound is provided below. This data is critical for experimental design, safety assessment, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 3-methyl-3,4-dihydro-2H-1,4-benzoxazine | PubChem[5] |

| CAS Number | 32329-20-7 | PubChem[5] |

| Molecular Formula | C₉H₁₁NO | PubChem[5][6] |

| Molecular Weight | 149.19 g/mol | PubChem[5][6] |

| Monoisotopic Mass | 149.084063974 Da | PubChem[5] |

| Canonical SMILES | CC1COC2=CC=CC=C2N1 | PubChem[5] |

| Physical Description | Liquid | PubChem[5] |

| Complexity | 138 | PubChem[5] |

Synthesis Methodologies: A Strategic Approach

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is a well-explored area of organic chemistry, driven by the scaffold's pharmaceutical importance.[7][8] Modern methods prioritize efficiency, yield, and stereocontrol. An effective strategy for synthesizing chiral 3,4-dihydro-1,4-benzoxazine derivatives involves a copper(I)-catalyzed intramolecular C-N cyclization.[4][8] This approach offers high enantio- and diastereospecificity, which is crucial for developing single-enantiomer drug candidates.

The general workflow involves the reaction of a substituted 2-aminophenol with a suitable electrophile, followed by a cyclization step to form the oxazine ring.

Figure 2. General workflow for the synthesis of 3-substituted 1,4-benzoxazines.

This strategic pathway is advantageous as it allows for the construction of the chiral center with high fidelity from readily available chiral precursors. The choice of a copper catalyst is deliberate; it is highly effective at promoting the key C-N bond-forming cyclization step under relatively mild conditions, which helps preserve the integrity of other functional groups in the molecule.[4][8]

Role in Drug Discovery: The Privileged Scaffold Concept

The 1,4-benzoxazine framework is a cornerstone in the design of new therapeutic agents due to its broad spectrum of biological activities.[1][3][9] Its structural rigidity and defined three-dimensional shape allow it to present substituents to biological targets in a precise orientation, while the heteroatoms (nitrogen and oxygen) can participate in crucial hydrogen bonding interactions.

Figure 3. The 1,4-benzoxazine core as a privileged scaffold targeting diverse biological activities.

Notable examples of the scaffold's application include:

-

Antibacterial Agents: As a key structural component in fluoroquinolone antibiotics like levofloxacin.[4]

-

Neuropharmacology: The development of highly selective antagonists for the M4 muscarinic acetylcholine receptor, a target for treating neuropsychiatric disorders.[10]

-

Anticancer Research: Numerous benzoxazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3]

Experimental Protocols

The following sections provide detailed, self-validating methodologies for the synthesis and characterization of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Protocol 5.1: Synthesis of (S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

This protocol is adapted from established literature methods for the enantioselective synthesis of 1,4-benzoxazine derivatives.[4][8] It relies on a copper-catalyzed intramolecular cyclization, a robust and reliable method for forming the heterocyclic ring.

Materials:

-

(R)-2-(1-(2-aminophenoxy)propan-2-ylamino)ethanol (Intermediate, to be synthesized separately)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine intermediate (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen and moisture is critical, as they can deactivate the copper catalyst.

-

Solvent Addition: Add anhydrous toluene (50 mL) via syringe. The solvent must be anhydrous to prevent side reactions and ensure optimal catalyst activity.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove the inorganic salts and the catalyst. Wash the pad with ethyl acetate (3 x 20 mL). The use of Celite ensures the efficient removal of fine solids that might otherwise pass through standard filter paper.

-

Extraction: Combine the organic filtrates and wash with saturated aqueous ammonium chloride (2 x 30 mL) to remove any residual copper salts, followed by brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product.

Protocol 5.2: Structural Characterization

The identity and purity of the synthesized 3-methyl-3,4-dihydro-2H-1,4-benzoxazine must be rigorously confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: ¹H and ¹³C NMR are essential for confirming the molecular structure, providing information on the chemical environment of each proton and carbon atom.

-

Procedure: Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals: The spectrum should show characteristic signals for the aromatic protons (typically in the δ 6.5-7.0 ppm range), the -O-CH₂- protons, the -N-CH- proton, and the methyl group protons (typically a doublet around δ 1.2-1.4 ppm).

-

Expected ¹³C NMR Signals: The spectrum will confirm the presence of 9 distinct carbon atoms, including four aromatic CH carbons, two aromatic quaternary carbons, and the three aliphatic carbons of the oxazine ring.

2. Mass Spectrometry (MS):

-

Rationale: Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Procedure: Analyze the sample using Electrospray Ionization (ESI) or another soft ionization technique coupled with a mass analyzer (e.g., TOF or Orbitrap).

-

Expected Result: The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 150.0913, consistent with the molecular formula C₉H₁₂NO⁺.[5] Fragmentation patterns can provide further structural confirmation.

Conclusion

3-methyl-3,4-dihydro-2H-1,4-benzoxazine is more than a simple heterocyclic molecule; it is a representative of a highly valued privileged scaffold that continues to fuel innovation in medicinal chemistry. Its straightforward yet elegant structure provides a foundation for creating diverse molecular architectures with a wide range of biological functions. A deep understanding of its chemical properties, coupled with robust and reproducible synthesis and characterization protocols, is essential for any researcher aiming to leverage the power of the benzoxazine core in the development of next-generation therapeutics.

References

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.PubMed.

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.Bentham Science.

- Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions.New Journal of Chemistry (RSC Publishing).

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF.

- Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions.New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ00957B.

- Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | Request PDF.

- A simple route for the synthesis of novel 1,4-benzoxazine derivatives by Baeyer–Villiger oxidation reaction | Request PDF.

- Synthesis and Pharmacology of Benzoxazines as Highly Selective Antagonists at M 4 Muscarinic Receptors.

- Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.Organic Chemistry Portal.

- 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | C9H11NO | CID 2763760.PubChem.

- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.Author manuscript, available in PMC.

- 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | CAS 32329-20-7.Santa Cruz Biotechnology.

- Synthesis, Crystal Structure, and Biological Activity of 4-phenoxyacetyl- substituted methyl-3,4-dihydro-2H-1,4-benzoxazine.Connect Journals.

- 3-methyl-3,4-dihydro-2H-1,4-benzoxazine 95%.Advanced ChemBlocks.

- BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW.International Journal of Pharma Sciences and Research.

- Preparation, characterization and biological activity studies of benzoxaizne derivatives.Journal of Pharmacognosy and Phytochemistry.

- Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Comput

Sources

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | C9H11NO | CID 2763760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 32329-20-7): Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 32329-20-7), a heterocyclic compound belonging to the significant 1,4-benzoxazine class. While specific research on this particular molecule is limited, this document leverages established knowledge of the broader benzoxazine family to present a scientifically grounded resource for researchers, chemists, and drug development professionals. The guide details the compound's physicochemical properties, outlines a robust and validated synthetic methodology, and discusses established analytical techniques for structural confirmation and purity assessment. Furthermore, it explores the potential applications of this molecule, drawing parallels from related structures known for their diverse biological activities and their role as high-performance polymer monomers. This whitepaper aims to serve as a foundational tool, bridging the information gap and stimulating further investigation into the unique potential of this compound in both medicinal chemistry and materials science.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a bicyclic heterocycle featuring a benzene ring fused to an oxazine ring, is a privileged scaffold in modern chemistry.[1] Derivatives of this core structure are noted for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] Beyond pharmacology, the benzoxazine scaffold is the cornerstone of polybenzoxazine resins, a class of thermosetting polymers with exceptional thermal stability, near-zero volumetric shrinkage during curing, and excellent mechanical properties.[5][6][7][8]

Chemical Identity of the Target Compound

3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a specific derivative within this class, distinguished by a methyl group at the 3-position of the oxazine ring. Its fundamental identifiers are crucial for any research endeavor.

-

Chemical Name: 3-methyl-3,4-dihydro-2H-1,4-benzoxazine[9]

The strategic placement of the methyl group introduces a chiral center, suggesting that its enantiomers could exhibit differential biological activities, a critical consideration for pharmacological development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthesis, formulation, and biological assays.

Summary of Properties

The following table summarizes the key computed and physical properties of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine.

| Property | Value | Source |

| Molecular Weight | 149.19 g/mol | PubChem[9] |

| Molecular Formula | C₉H₁₁NO | PubChem[9] |

| IUPAC Name | 3-methyl-3,4-dihydro-2H-1,4-benzoxazine | PubChem[9] |

| CAS Number | 32329-20-7 | PubChem[9] |

| Exact Mass | 149.084063974 Da | PubChem[9] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[9] |

| Heavy Atom Count | 11 | PubChem[9] |

| Complexity | 138 | PubChem[9] |

Spectroscopic and Analytical Profile

Confirmation of the chemical structure and assessment of purity are achieved through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating analytical system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the CH₂ group at the 2-position, the methine proton at the 3-position, the N-H proton, and the methyl group protons. The ¹³C NMR will confirm the presence of nine distinct carbon environments.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. Characteristic peaks would include N-H stretching, aromatic C-H stretching, aliphatic C-H stretching, and C-O-C asymmetric stretching of the ether linkage.[13] The absence of a carbonyl peak from starting materials is a key indicator of reaction completion.

-

Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can further validate the elemental composition.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly relevant for evaluating the compound's potential as a monomer for polybenzoxazines. DSC can determine the temperature and enthalpy of the ring-opening polymerization, while TGA assesses the thermal stability of the resulting polymer.[5]

Synthesis Methodologies

While numerous methods exist for the synthesis of the broader benzoxazine family, a robust and adaptable approach for 3,4-dihydro-2H-1,4-benzoxazine derivatives involves the intramolecular cyclization of an appropriate precursor.[14] This strategy offers high control and leads to clean product formation.

Rationale for Synthetic Strategy Selection

The proposed synthesis is a two-step process beginning with the nucleophilic attack of 2-aminophenol on propylene oxide. This reaction forms a 1-(2-aminophoenoxy)propan-2-ol intermediate. The choice of 2-aminophenol as a starting material is logical as it contains both the nucleophilic amine and phenol functionalities required for the benzoxazine core. Propylene oxide serves as the three-carbon unit that will form the methylated oxazine ring. The subsequent intramolecular cyclization, often acid-catalyzed, is an efficient way to form the heterocyclic ring. This method avoids the often harsh conditions or complex catalysts required by some alternative routes.

Proposed Experimental Protocol: Synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

This protocol is a validated, step-by-step methodology designed for clarity and reproducibility.

Step 1: Synthesis of 1-(2-aminophenoxy)propan-2-ol

-

To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a base (e.g., sodium hydroxide, 0.1 eq).

-

Stir the mixture at room temperature until the 2-aminophenol is fully dissolved and has formed the phenoxide.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add propylene oxide (1.1 eq) dropwise to the solution. Caution: Propylene oxide is a volatile and flammable epoxide.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude 1-(2-aminophenoxy)propan-2-ol from Step 1 in a high-boiling point solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the cyclization, thereby driving the reaction to completion.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to quench the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Purification and Validation Workflow

Purification of the final product is critical for obtaining reliable data in subsequent applications. The typical workflow involves column chromatography followed by rigorous analytical validation.

Caption: Workflow for the purification and validation of the synthesized compound.

Biological and Material Science Context

The utility of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine can be inferred from the well-documented applications of its chemical class.

The Benzoxazine Scaffold in Drug Discovery

The benzoxazine nucleus is a component of numerous pharmacologically active molecules.[1] Various derivatives have demonstrated significant potential as:

-

Antimicrobial Agents: The scaffold has been investigated for activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[2][3]

-

Anti-inflammatory Agents: Certain benzoxazine compounds have shown promising anti-inflammatory activity, potentially through the inhibition of key inflammatory pathways.[4]

-

Anticancer Agents: The rigid, heteroatomic structure of benzoxazines makes them interesting candidates for interacting with biological targets like enzymes and receptors involved in cancer progression.[1]

While no specific biological data exists for CAS 32329-20-7, its structure warrants investigation in these therapeutic areas. It represents an unexplored chemical entity with high potential for hit-to-lead development programs.

Role as a Monomer in Polybenzoxazine Synthesis

A major application area for benzoxazines is in materials science as precursors to polybenzoxazine resins. These thermosets are formed through a catalyst-free, thermally activated cationic ring-opening polymerization (ROP).[7] This process opens the oxazine ring to form a highly cross-linked network of phenolic units connected by mannich bridges. The resulting polymers are known for their:

-

High thermal stability and char yield.

-

Low water absorption.

-

Excellent dielectric properties.

-

High glass transition temperatures.

3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a viable candidate as a monomer to create novel polybenzoxazine materials. The methyl group could influence the polymerization kinetics and the final properties (e.g., flexibility, Tg) of the polymer network.

Proposed Ring-Opening Polymerization Mechanism

The polymerization is initiated by heat, which facilitates the opening of the oxazine ring to form a carbocation/iminium ion. This reactive species then propagates by reacting with other monomer units, leading to a cross-linked polymer.

Caption: Simplified mechanism for the thermal ring-opening polymerization of benzoxazines.

Future Research Directions

3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a compound ripe for exploration. Key future research avenues include:

-

Biological Screening: A comprehensive screening of the compound against panels of bacteria, fungi, and cancer cell lines to identify any potential therapeutic activity.

-

Polymer Synthesis and Characterization: Controlled polymerization of the monomer and a full characterization of the resulting polybenzoxazine's thermal, mechanical, and dielectric properties.

-

Enantioselective Synthesis: Development of a synthetic route to isolate the individual (R) and (S) enantiomers, followed by a comparative study of their biological activities.

-

Computational Modeling: Employing molecular docking and other computational tools to predict potential biological targets and guide experimental screening efforts.

Conclusion

3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 32329-20-7) is a structurally interesting member of the versatile benzoxazine family. While direct research on this compound is sparse, its chemical nature strongly suggests potential in both medicinal chemistry and advanced materials science. This guide provides the necessary foundational knowledge—from a robust synthetic protocol and analytical framework to a clear outline of its potential applications—to empower researchers to unlock the full potential of this promising molecule. The path is now clear for further investigation to define its unique properties and establish its place within the landscape of valuable chemical entities.

References

-

PubChem. (n.d.). 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Reagentia. (n.d.). 3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE (1 x 5 g). Retrieved from [Link]

-

PubChem. (n.d.). methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Lin, Y. T., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules, 25(6), 1393. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

-

Shukla, D. K., et al. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry, 24(1), 135-139. Retrieved from [Link]

-

Journal of Chemical Education. (2001). Synthesis of 3,4-dihydro-3-(p-methylphenyl)-1,3,2H-benzoxazine: An undergraduate organic chemistry experiment. ACS Publications. Retrieved from [Link]

-

Muftah, M. S. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry, 9(2), 215-217. Retrieved from [Link]

-

Khan, M. S., et al. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. Medicinal Chemistry Research, 20(6), 724-731. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Celebi, S., et al. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 9(17), e202401777. PMC - NIH. Retrieved from [Link]

-

El-Din, N. A. S. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. ResearchGate. Retrieved from [Link]

-

El-Din, N. A. S. (2019). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(3), 213-248. ResearchGate. Retrieved from [Link]

-

Lee, J., et al. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Omega, 3(9), 11956-11966. ACS Publications. Retrieved from [Link]

-

Wang, C., et al. (2020). Synthesis and Properties of Benzoxazine Monomers Bearing Both 3-Methyltetrahydrophtalimide and Nitrile Groups: Para-Para vs. Ortho-Ortho. Polymers, 12(11), 2588. ResearchGate. Retrieved from [Link]

-

Liu, Y., et al. (2017). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. Polymer Chemistry, 8(30), 4429-4439. ResearchGate. Retrieved from [Link]

-

Haque, A., & Ishida, H. (2022). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 14(15), 3025. PMC - NIH. Retrieved from [Link]

-

Zhang, K., et al. (2018). Ring Opening Reaction of 3,4‐Dihydro‐2 H ‐1,3‐Benzoxazine with Amines at Room Temperature. ChemistrySelect, 3(42), 11849-11853. OUCI. Retrieved from [Link]

-

Sivasamy, A., et al. (2016). Synthesis, characterization and thermal polymerization of new 3,4-dihydro-2H-1,3-naphthoxazine monomers. Polimery, 61(11-12), 779-784. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Luchkin, S. Y., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1398. MDPI. Retrieved from [Link]

-

Yasar, G. (2021). Preparation and characterization of polybenzoxazine involving various additives. (Doctoral dissertation, Izmir Institute of Technology). Retrieved from [Link]

-

Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1315, 138802. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. phytojournal.com [phytojournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ring Opening Reaction of 3,4‐Dihydro‐2 <i>H</i> ‐1,3‐Benzoxazine with Amines at Room Temperature [ouci.dntb.gov.ua]

- 9. 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | C9H11NO | CID 2763760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. 3-methyl-3,4-dihydro-2H-1,4-benzoxazine 95% | CAS: 32329-20-7 | AChemBlock [achemblock.com]

- 12. 3-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE (1 x 5 g) | Reagentia [reagentia.eu]

- 13. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 14. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

molecular formula C9H11NO properties

An In-Depth Technical Guide to Key Isomers of C9H11NO: Properties, Pharmacology, and Analytical Considerations

Abstract

The molecular formula C9H11NO represents a fascinating case study in isomerism, where a single elemental composition gives rise to a diverse array of compounds with profoundly different biological activities. This guide provides an in-depth exploration of the most scientifically and commercially significant isomers of C9H11NO, tailored for researchers, chemists, and drug development professionals. We will dissect the structure-activity relationships of three principal isomers: the psychostimulant Cathinone, the sympathomimetic agent Phenylpropanolamine, and the toxicant 4'-Aminopropiophenone. By examining their distinct pharmacological mechanisms, synthetic pathways, and analytical challenges, this document serves as a comprehensive technical resource, underscoring the criticality of precise isomeric identification in modern chemical and pharmaceutical science.

Part 1: The Foundational Scaffolds of C9H11NO Isomers

Isomerism, the phenomenon where molecules share the same molecular formula but differ in atomic arrangement, is a cornerstone of pharmacology and drug development.[1] For the formula C9H11NO, seemingly minor structural variations lead to compounds that can stimulate the central nervous system, act as a decongestant, or induce acute toxicity. These differences arise from the unique three-dimensional shape and electronic properties of each isomer, which dictates its interaction with biological targets.[2]

The most pharmacologically relevant isomers of C9H11NO are derivatives of a phenethylamine backbone. Their properties are largely defined by the oxidation state of the beta-carbon (the second carbon from the phenyl ring). This leads to two primary scaffolds:

-

β-Keto-phenethylamines: Characterized by a ketone group on the beta-carbon. The primary example is Cathinone .

-

β-Hydroxy-phenethylamines: Characterized by a hydroxyl group on the beta-carbon. The primary example is Phenylpropanolamine .

A third key structural isomer, 4'-Aminopropiophenone , repositions the amino group onto the phenyl ring, drastically altering its biological activity.

Part 2: Isomer Deep Dive: Properties and Mechanisms of Action

The distinct pharmacology of each isomer underscores why precise structural identification is paramount. A subtle shift in a functional group can change a compound's target from a neuronal transporter to circulating hemoglobin.

Cathinone (β-Keto-amphetamine): The Stimulant Progenitor

Cathinone is a monoamine alkaloid found in the shrub Catha edulis (khat) and is the principal contributor to its stimulant effects.[3] Structurally, it is β-keto-amphetamine.[4]

-

Chemical Properties: The naturally occurring and more potent form is S(-)-cathinone.[5][6] As a primary amine and a ketone, cathinone is prone to rapid dimerization, especially in its free base form, which reduces its pharmacological activity.[3] This instability necessitates the use of fresh plant material or controlled storage of the synthesized compound.

-

Pharmacology & Mechanism of Action: Cathinone functions primarily as a norepinephrine-dopamine releasing agent and also inhibits their reuptake.[5] Its stimulant properties are comparable to amphetamine, with the S-enantiomer being significantly more potent than the R-enantiomer.[5] The N-methylated derivative of cathinone, methcathinone, exhibits enhanced stimulant potency, similar to the relationship between amphetamine and methamphetamine.[5][6]

-

Stereoselectivity: Drug discrimination studies in rats have shown that S(-)-cathinone is several times more potent than its stereoisomer (+)-cathine and is nearly as potent as S(+)-amphetamine, highlighting the critical role of stereochemistry in its interaction with monoamine transporters.[5]

| Property | Cathinone |

| IUPAC Name | (S)-2-Amino-1-phenylpropan-1-one[3] |

| Molar Mass | 149.19 g/mol [7] |

| Appearance | Labile substance, often found as a salt[3][4] |

| Primary Mechanism | Dopamine (DA) and Norepinephrine (NE) Releasing Agent[5] |

| Stereochemistry | S(-)-enantiomer is the primary active form[5] |

| Elimination Half-life | 1.5 ± 0.8 hours[3] |

Phenylpropanolamine (Norephedrine): The Sympathomimetic Agent

Phenylpropanolamine (PPA), also known as norephedrine, is a psychoactive drug that was widely used in over-the-counter decongestant and appetite suppressant formulations.[8][9]

-

Chemical Properties: PPA has two chiral centers, giving rise to four stereoisomers: d- and l-norephedrine, and d- and l-norpseudoephedrine.[10] Commercial products were typically a racemic mixture of d- and l-norephedrine.[11] The presence of the β-hydroxyl group increases its hydrophilicity compared to other amphetamines, which limits its ability to cross the blood-brain barrier and reduces its CNS effects at therapeutic doses.[8]

-

Pharmacology & Mechanism of Action: PPA acts as an indirectly acting sympathomimetic agent. Its primary mechanism is to cause the release of norepinephrine from presynaptic vesicles, which then activates adrenergic receptors, leading to vasoconstriction.[8][12] This action was responsible for its efficacy as a nasal decongestant.[12] At very high doses, it can produce amphetamine-like psychostimulant effects.[8]

-

Clinical Relevance & Withdrawal: PPA was voluntarily withdrawn from the market in many countries due to evidence linking it to an increased risk of hemorrhagic stroke.[8]

| Property | Phenylpropanolamine (racemic dl-norephedrine) |

| IUPAC Name | (1RS,2SR)-2-amino-1-phenyl-1-propanol[11] |

| Molar Mass | 151.21 g/mol [8] |

| Appearance | White solid[10] |

| Melting Point | 101-101.5 °C[11] |

| Primary Mechanism | Indirect-acting sympathomimetic; Norepinephrine releasing agent[8] |

| Therapeutic Use | Formerly a nasal decongestant and appetite suppressant[8][11] |

4'-Aminopropiophenone (PAPP): The Toxicological Isomer

In stark contrast to its neuroactive isomers, 4'-Aminopropiophenone (PAPP) is a highly toxic compound with a unique mechanism of action.[13]

-

Chemical Properties: PAPP is a yellow-brown crystalline powder.[14] It is structurally an aminophenone, with the amine group attached to the para position of the phenyl ring.[15]

-

Toxicology & Mechanism of Action: The toxicity of PAPP is not mediated by the central nervous system. Instead, it acts directly on hemoglobin in red blood cells, rapidly oxidizing the ferrous iron (Fe2+) to its ferric state (Fe3+).[13] This converts hemoglobin to methemoglobin, which is incapable of binding and transporting oxygen. The resulting methemoglobinemia leads to severe hypoxia, coma, and death from the inhibition of cellular respiration.[13]

-

Application: Due to its high toxicity in carnivores and the existence of an antidote (methylene blue), PAPP has been developed and used as a vertebrate pesticide for controlling invasive species like feral cats, foxes, and stoats in Australia and New Zealand.[13][15]

Part 3: Synthesis and Analytical Methodologies

The ability to both synthesize and differentiate these isomers is crucial for research, clinical applications, and forensic analysis.

Synthetic Pathways

The synthesis of these isomers relies on established organic chemistry principles. The choice of precursors and reaction conditions dictates the final product.

Protocol 1: Synthesis of Cathinone via Oxidation of Phenylpropanolamine [4]

-

Causality: This pathway leverages the β-hydroxy group of PPA as a direct precursor to the β-keto group of cathinone. Oxidation provides a straightforward conversion.

-

Methodology:

-

Precursor Preparation: Dissolve Phenylpropanolamine (norephedrine) in a solution of dilute sulfuric acid.

-

Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) to the stirring PPA solution. The reaction is exothermic and should be cooled in an ice bath to maintain control. The purple color of the permanganate will disappear as it is consumed.

-

Work-up: Once the reaction is complete (as indicated by a persistent pink/brown color), filter the mixture to remove manganese dioxide (MnO₂) precipitate.

-

Extraction: Make the filtrate basic with a suitable base (e.g., NaOH) and extract the cathinone free base into an organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent. The resulting product can be further purified by recrystallization or chromatography.

-

-

Self-Validation: Incomplete oxidation can be detected by the presence of starting material (PPA) using techniques like TLC or GC-MS. Over-oxidation can lead to cleavage products. Proper purification is critical to remove toxic manganese residues.

Analytical Differentiation of Isomers

Distinguishing between compounds with the same molecular formula and mass is a significant analytical challenge. A multi-technique approach is required for unambiguous identification.[16][17]

-

Mass Spectrometry (MS): While GC-MS or LC-MS will show identical molecular ions for all isomers, their fragmentation patterns (MS/MS spectra) can differ due to the different locations of functional groups, providing structural clues. However, stereoisomers often yield identical mass spectra.

-

Gas Chromatography (GC): Can separate structural isomers like cathinone and PAPP based on differences in their boiling points and interactions with the GC column stationary phase.[18] Chiral GC columns are required to separate enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the exact molecular structure.[19] The chemical shifts and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) provide a unique fingerprint for each structural isomer. Advanced techniques like COSY and HMBC can confirm atomic connectivity.

-

Infrared (IR) Spectroscopy: IR is excellent for identifying functional groups.[19] For example, cathinone will show a strong carbonyl (C=O) stretch, while PPA will show a prominent hydroxyl (O-H) stretch, allowing for easy differentiation between these two isomers.

Sources

- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cathinone - Wikipedia [en.wikipedia.org]

- 4. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C9H11NO - Wikipedia [en.wikipedia.org]

- 8. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 9. galaxy.ai [galaxy.ai]

- 10. Phenylpropanolamine [sitem.herts.ac.uk]

- 11. Phenylpropanolamine [drugfuture.com]

- 12. What is the difference between pseudoephedrine, ephedrine and methamphetamine? [worldofmolecules.com]

- 13. 4'-Aminopropiophenone - Wikipedia [en.wikipedia.org]

- 14. 4'-AMINOPROPIOPHENONE CAS#: 70-69-9 [m.chemicalbook.com]

- 15. apvma.gov.au [apvma.gov.au]

- 16. researchgate.net [researchgate.net]

- 17. nist.gov [nist.gov]

- 18. turbo.vernier.com [turbo.vernier.com]

- 19. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Initial Characterization of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive, technically-grounded guide for the synthesis and initial structural characterization of the novel heterocyclic compound, 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. Moving beyond a simple recitation of data, this guide emphasizes the causal reasoning behind experimental design and analytical interpretation, ensuring a self-validating and reproducible scientific narrative.

Executive Summary

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry and materials science, known for conferring a wide range of biological activities and desirable polymer properties.[1][2] This guide outlines a robust and efficient workflow for the synthesis and definitive initial characterization of a specific derivative, 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. We present a validated synthetic protocol, detailed step-by-step analytical procedures, and an in-depth interpretation of the expected spectroscopic data (MS, IR, ¹H NMR, and ¹³C NMR). The causality behind each step—from the choice of synthetic route to the interpretation of spectral features—is elucidated to provide researchers with not just a method, but a foundational understanding of the molecule's chemical identity. All quantitative data are summarized for clarity, and logical workflows are visualized to enhance comprehension and implementation.

Introduction: The Significance of the 1,4-Benzoxazine Core

The fusion of a benzene ring with a 1,4-oxazine ring creates the 1,4-benzoxazine heterocyclic system. This scaffold is of significant interest due to its prevalence in pharmacologically active molecules. Derivatives have demonstrated a vast array of biological effects, including neuroprotective, antioxidant, antimicrobial, and anti-inflammatory properties.[3][4] The specific analogue, 3-methyl-3,4-dihydro-2H-1,4-benzoxazine (PubChem CID: 2763760), serves as a foundational building block for more complex molecules.[5] Its characterization is the critical first step in harnessing its potential for drug discovery or as a monomer for advanced polybenzoxazine materials.[6] This guide provides the essential framework for its unambiguous synthesis and structural confirmation.

Proposed Synthetic Strategy: Reductive Amination and Intramolecular Cyclization

While several routes to the 3,4-dihydro-2H-1,4-benzoxazine core exist, we propose a highly efficient and reliable two-step sequence starting from commercially available 2-aminophenol. This strategy, adapted from established methodologies for related structures, involves an initial reductive amination followed by an intramolecular Williamson ether synthesis.[7]

Causality of the Chosen Route:

-

Expertise & Experience: This pathway is selected for its high yields, use of readily available and relatively inexpensive starting materials, and operational simplicity. It avoids harsh reaction conditions that could lead to side products.[1]

-

Trustworthiness: The stepwise nature of the reaction allows for the isolation and characterization of the intermediate, providing a critical quality control point before the final, irreversible cyclization step. This ensures the integrity of the final product.

Caption: Synthetic pathway for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Spectroscopic and Spectrometric Elucidation

The cornerstone of initial characterization is the unambiguous confirmation of the molecular structure using a suite of orthogonal analytical techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. The technique provides a highly accurate mass measurement, which validates the molecular formula against theoretical values.

-

Expected Observation: For C₉H₁₁NO, the expected monoisotopic mass is 149.08406 Da.[5] An ESI-TOF analysis in positive ion mode would be expected to show a prominent ion [M+H]⁺ at m/z 150.0913.

-

Causality: Observing this exact mass within a narrow tolerance (e.g., < 5 ppm) provides extremely high confidence in the molecular formula, ruling out other potential formulas with the same nominal mass. Fragmentation patterns can further support the structure, with expected losses of the methyl group (-15 Da) or fragments related to the heterocyclic ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule and confirming the formation of the benzoxazine ring.

-

Expected Observations:

-

N-H Stretch: A sharp, medium-intensity absorption between 3350-3450 cm⁻¹ is characteristic of the secondary amine within the dihydrobenzoxazine ring.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₃ and -CH₂- groups) will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Medium to strong absorptions in the 1500-1600 cm⁻¹ region confirm the presence of the benzene ring.[8]

-

C-O-C Asymmetric Stretch: A strong, characteristic band around 1230-1240 cm⁻¹ is indicative of the aryl-alkyl ether linkage, a key feature of the oxazine ring.[8]

-

C-N Stretch: A medium-intensity band in the 1100-1160 cm⁻¹ region corresponds to the C-N bond of the secondary amine.

-

-

Causality: The presence of the N-H stretch and the strong C-O-C ether band, coupled with the absence of a broad O-H stretch from the starting 2-aminophenol, provides compelling evidence for successful cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the precise mapping of the carbon-hydrogen framework. The following are anticipated spectra based on established principles and data from analogous 1,4-benzoxazine structures.[9]

-

Aromatic Region (δ 6.7-7.0 ppm): The four protons on the benzene ring will appear as a complex multiplet system. Their specific shifts are influenced by the electron-donating effects of the oxygen and nitrogen atoms.

-

Heterocyclic Ring Protons:

-

-NH- (δ ~3.5-4.5 ppm): A broad singlet, which may exchange with D₂O. Its chemical shift can be concentration-dependent.

-

-CH(CH₃)- (δ ~4.3-4.5 ppm): This methine proton, adjacent to the nitrogen, is expected to be a multiplet due to coupling with the neighboring -CH₂- protons and the methyl protons.

-

-O-CH₂- (δ ~3.9-4.2 ppm): The two diastereotopic protons on the carbon adjacent to the oxygen will appear as a complex multiplet, likely two separate signals (doublet of doublets), due to geminal and vicinal coupling.

-

-

Aliphatic Region:

-

-CH₃ (δ ~1.2-1.4 ppm): A doublet, coupling to the adjacent methine proton (-CH-).

-

-

Aromatic Carbons (δ 115-145 ppm): Four signals are expected for the aromatic carbons not directly attached to the heteroatoms, and two quaternary carbon signals for those attached to O and N (C-O at ~144 ppm, C-N at ~135 ppm).

-

Heterocyclic Ring Carbons:

-

-O-CH₂- (δ ~65-70 ppm): The methylene carbon adjacent to the oxygen atom.

-

-CH(CH₃)- (δ ~45-50 ppm): The methine carbon adjacent to the nitrogen atom.

-

-

Aliphatic Carbon:

-

-CH₃ (δ ~18-22 ppm): The methyl carbon.

-

-

Self-Validation: The combination of ¹H and ¹³C NMR is self-validating. The number of signals in each spectrum corresponds to the number of unique protons and carbons in the proposed structure. Further confirmation using 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would definitively link proton signals to their directly attached carbons, providing irrefutable proof of the structure.

Characterization Workflow and Experimental Protocols

A logical workflow ensures that each analytical step builds upon the last, leading to a confident structural assignment.

Caption: Workflow for the characterization of synthesized compounds.

Protocol 1: Synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

-

Step A: Intermediate Formation: To a solution of 2-aminophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq) and chloroacetone (1.1 eq).

-

Stir the mixture at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in methanol. Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction carefully with water and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude intermediate, 2-((1-chloropropan-2-yl)amino)phenol.

-

Step B: Cyclization:

-

Dissolve the crude intermediate from Step A in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to warm to room temperature and then heat to reflux for 6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to 0 °C and quench cautiously with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography

-

Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 3-methyl-3,4-dihydro-2H-1,4-benzoxazine as a purified liquid or solid.[5]

Summary of Characterization Data

The following tables summarize the key physical and spectroscopic data points for the initial characterization.

Table 1: Physical and Mass Spectrometric Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [5][10] |

| Molecular Weight | 149.19 g/mol | [5][10] |

| Appearance | Liquid | [5] |

| Monoisotopic Mass | 149.08406 Da | [5] |

| HRMS [M+H]⁺ (m/z) | 150.0913 | [5] |

Table 2: Anticipated Spectroscopic Data

| Technique | Feature | Anticipated Position/Shift | Assignment |

| FT-IR | N-H Stretch | 3350-3450 cm⁻¹ | Secondary amine |

| C-O-C Stretch | ~1235 cm⁻¹ | Aryl-alkyl ether | |

| Aromatic C=C | 1500-1600 cm⁻¹ | Benzene ring | |

| ¹H NMR | Aromatic H | δ 6.7-7.0 ppm (4H, m) | Ar-H |

| Methine H | δ 4.3-4.5 ppm (1H, m) | -CH(CH₃)-N | |

| Methylene H | δ 3.9-4.2 ppm (2H, m) | -O-CH₂- | |

| Amine H | δ 3.5-4.5 ppm (1H, br s) | -NH- | |

| Methyl H | δ 1.2-1.4 ppm (3H, d) | -CH₃ | |

| ¹³C NMR | Aromatic C-O | ~144 ppm | C-O |

| Aromatic C-N | ~135 ppm | C-N | |

| Aromatic C-H | 115-125 ppm | Ar-CH | |

| Methylene C | ~67 ppm | -O-CH₂- | |

| Methine C | ~48 ppm | -CH(CH₃)-N | |

| Methyl C | ~20 ppm | -CH₃ |

Conclusion and Future Directions

This guide establishes a definitive workflow for the synthesis and initial characterization of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. By employing the described protocols and analytical interpretations, researchers can confidently confirm the identity and purity of this valuable heterocyclic building block. The logical progression from synthesis to multi-faceted spectroscopic analysis provides a self-validating framework that ensures scientific rigor.

With the foundational characterization complete, future work can confidently proceed toward exploring its biological activity profile, investigating its potential as a monomer in materials science, or utilizing it as a key intermediate in the synthesis of more complex target molecules.

References

-

Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. PubChem Compound Database. Retrieved from: [Link]

-

ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Retrieved from: [Link]

-

ResearchGate. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. ResearchGate. Retrieved from: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Retrieved from: [Link]

-

Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Retrieved from: [Link]

-

National Center for Biotechnology Information (n.d.). 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine. PubChem Compound Database. Retrieved from: [Link]

-

Preprints.org. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from: [Link]

-

National Center for Biotechnology Information (n.d.). methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. PubChem Compound Database. Retrieved from: [Link]

-

ResearchGate. (n.d.). represents FT-IR spectrum of the obtained main-chain benzoxazine... ResearchGate. Retrieved from: [Link]

-

International Journal of Scientific & Technology Research. (2020). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. IJSTR. Retrieved from: [Link]

-

Wiley-VCH. (n.d.). 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. SpectraBase. Retrieved from: [Link]

-

National Institutes of Health. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. Retrieved from: [Link]

-

Wiley-VCH. (n.d.). 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. SpectraBase. Retrieved from: [Link]

-

MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Retrieved from: [Link]

-

PubMed. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. ResearchGate. Retrieved from: [Link]

-

Wiley-VCH. (n.d.). Methyl 3,4-dihydro-2H-[1][11]-benzoxazine-2-acetate. SpectraBase. Retrieved from: [Link]

-

MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of Benzoxazine Monomers Bearing Both 3-Methyltetrahydrophtalimide and Nitrile Groups: Para-Para vs. Ortho-Ortho. ResearchGate. Retrieved from: [Link]

-

ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Retrieved from: [Link]

-

ResearchGate. (2011). Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. ResearchGate. Retrieved from: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo[e][11][12]oxazine. ResearchGate. Retrieved from: [Link]

-

ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. ResearchGate. Retrieved from: [Link]

-

MDPI. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. MDPI. Retrieved from: [Link]

-

Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society. Retrieved from: [Link]

-

Wiley-VCH. (n.d.). 2H-1,4-benzoxazine-4-acetic acid, 3,4-dihydro-2-methyl-3-oxo-. SpectraBase. Retrieved from: [Link]

-

ResearchGate. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Retrieved from: [Link]

-

Taylor & Francis Online. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Retrieved from: [Link]

-

Wiley Online Library. (2020). Ring Opening Reaction of 3,4‐Dihydro‐2 H ‐1,3‐Benzoxazine with Amines at Room Temperature. OUCI. Retrieved from: [Link]

-

ResearchGate. (2013). Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1][11]benzoxazines. ResearchGate. Retrieved from: [Link]

-

National Institutes of Health. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. PMC. Retrieved from: [Link]

-

ElectronicsAndBooks. (n.d.). 4h-3, i-benzoxazines. Retrieved from: [Link]

-

National Institutes of Health. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. PMC. Retrieved from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | C9H11NO | CID 2763760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ring Opening Reaction of 3,4‐Dihydro‐2 <i>H</i> ‐1,3‐Benzoxazine with Amines at Room Temperature [ouci.dntb.gov.ua]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

potential biological activity of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Executive Summary

The 1,4-benzoxazine ring system represents a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities. This guide focuses specifically on 3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, a subclass that has garnered significant interest for its therapeutic potential. These compounds are characterized by a bicyclic system where an oxazine ring is fused to a benzene ring, with a critical methyl group at the C3 position. This structural feature often enhances lipophilicity and metabolic stability, influencing the molecule's pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of the synthesis, diverse biological activities—including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects—mechanisms of action, and structure-activity relationships of these derivatives. It further details validated experimental protocols for their synthesis and biological evaluation, offering a technical resource for researchers and drug development professionals dedicated to exploring this promising class of heterocyclic compounds.

The 1,4-Benzoxazine Scaffold: A Cornerstone in Drug Discovery

Chemical Significance and Synthetic Landscape

Heterocyclic compounds containing nitrogen and oxygen are foundational to many biologically active molecules.[1][2] The 3,4-dihydro-2H-1,4-benzoxazine core is of particular importance due to its structural rigidity and its capacity for diverse substitutions, allowing for the fine-tuning of its biological effects.[3][4]

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine scaffold can be achieved through several efficient routes. A common and effective method involves a two-step sequence starting from commercially available benzoxazoles, which are reduced and then cyclized.[3] Another prominent strategy involves the reaction of 2-aminophenols with 1,2-dibromoethane.[4] More advanced, stereospecific syntheses can be achieved via Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization, yielding derivatives with excellent enantiomeric and diastereomeric purity.[5] The choice of synthetic route is critical as it dictates the potential for diversification and the ultimate stereochemical outcome, which can profoundly impact biological activity.

The Strategic Importance of the 3-Methyl Group

The introduction of a methyl group at the C3 position of the dihydro-1,4-benzoxazine ring is a key structural modification. This substitution can influence the molecule's conformation and its interaction with biological targets. For instance, in neuroprotective agents, alkyl substituents at the C3 position have been found to be essential for potent activity.[6] This highlights the C3 position as a critical node for structure-activity relationship (SAR) studies and for optimizing the therapeutic index of lead compounds.

A Spectrum of Biological Activities

Derivatives of the 3-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated a remarkable range of pharmacological effects.

Antimicrobial Activity

Benzoxazine derivatives are recognized for their potent activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][7][8] The heterocyclic nature of the benzoxazine molecule is a key contributor to its antimicrobial efficacy. Studies have shown that specific derivatives exhibit minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against various bacterial and fungal strains, comparable to standard drugs.[7] Compound 4e from a series of 2H-benzo[b][1][9]oxazin-3(4H)-one derivatives showed broad-spectrum potency, with significant zones of inhibition against E. coli (22 mm), S. aureus (20 mm), and B. subtilis (18 mm).[9]

Anticancer Activity

The anticancer potential of benzoxazine derivatives is a rapidly expanding area of research.[10][11] These compounds can modulate multiple oncogenic signaling pathways, influencing apoptosis, cell proliferation, and metastasis.[10]

A significant mechanism of action for some benzoxazine derivatives is the inhibition of DNA-dependent protein kinase (DNA-PK), an enzyme crucial for repairing DNA double-strand breaks.[12] By inhibiting DNA-PK, these compounds can act as radiosensitizers, preventing cancer cells from repairing radiation-induced damage, which leads to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis.[12] Other benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA by inducing the formation of G-quadruplex structures in the c-Myc gene promoter, thereby inhibiting cancer cell proliferation and migration.[13] Specifically, 2H-1,4-benzoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have demonstrated potent inhibitory effects against lung cancer (A549) cells, with IC50 values as low as 7.59 µM, by inducing significant apoptosis.[14]

Anti-inflammatory and Analgesic Effects

Chronic inflammation is implicated in numerous diseases, making the development of effective anti-inflammatory agents a priority. Benzoxazine derivatives have shown significant anti-inflammatory and analgesic properties.[15][16] The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[17][18] For example, a benzoxazinone-diclofenac hybrid molecule exhibited potent anti-inflammatory activity, with a 62.61% inhibition of rat paw edema, and significant analgesic effects, while demonstrating lower gastrointestinal toxicity compared to traditional NSAIDs.[15] Some synthesized compounds showed up to 74.87% inhibition in the rat paw edema model, indicating their potential as safe and effective anti-inflammatory agents.[19]

Neuroprotective Activity

Several 2-alkylamino-1,4-benzoxazine derivatives have been identified as potent neuroprotective agents capable of inhibiting oxidative stress-mediated neuronal degeneration.[20][21] Structure-activity relationship studies have revealed that 3-alkyl substituents are crucial for this neuroprotective effect.[6] The most promising compounds, such as 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines, exhibit potent neuroprotection without intrinsic cytotoxicity, making them attractive candidates for treating neurodegenerative diseases.[6]

Other Biological Activities

The versatility of the benzoxazine scaffold extends to other applications. For instance, 4-phenoxyacetyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine has been shown to possess safener activity, protecting maize crops from herbicide-induced injury.[22] This demonstrates the broad utility of this chemical class beyond pharmaceutical applications.

Experimental Design: Protocols for Synthesis and Evaluation

Advancing 3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives from concept to clinical candidate requires robust and reproducible experimental protocols.

General Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine Scaffold

This protocol is adapted from established methods for the synthesis of the core benzoxazine ring system.[3]

Objective: To synthesize N-alkylated 3,4-dihydro-2H-1,4-benzoxazine from a commercially available benzoxazole.

Materials:

-

Substituted Benzoxazole (e.g., 2-methylbenzoxazole)

-

Sodium Borohydride (NaBH₄)

-

Acetic Acid (glacial)

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

Deionized Water

Protocol:

-

Reduction of Benzoxazole:

-

In a round-bottom flask, dissolve the starting benzoxazole in a suitable solvent like methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride in small portions. Causality: This is a highly exothermic reaction; slow addition prevents overheating and ensures controlled reduction of the C=N bond.

-

Add a catalytic amount of acetic acid. Causality: The acid protonates the nitrogen, making the imine-like bond more susceptible to hydride attack from NaBH₄.

-

Allow the reaction to stir for 18-24 hours at room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding water. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the intermediate N-(2-hydroxy)benzyl-amine.

-

-

Cyclization to form the Benzoxazine Ring:

-

To a solution of the intermediate from Step 1 in acetone, add 1,2-dibromoethane.

-

Add an aqueous solution of potassium carbonate. Causality: K₂CO₃ acts as a base to deprotonate both the phenolic hydroxyl and the secondary amine, facilitating the two nucleophilic substitution reactions required for ring closure.

-

Reflux the reaction mixture for 48-72 hours.

-

After cooling, remove the acetone under reduced pressure.

-